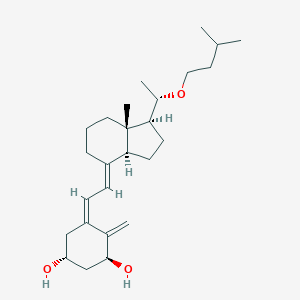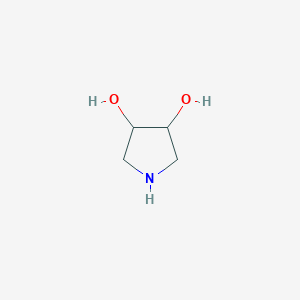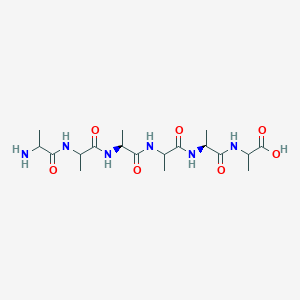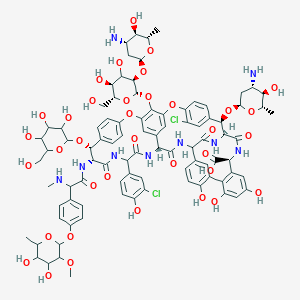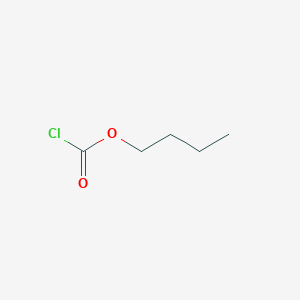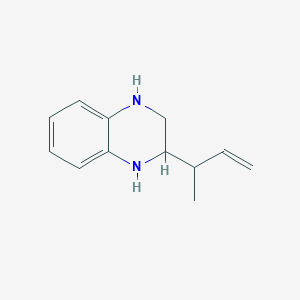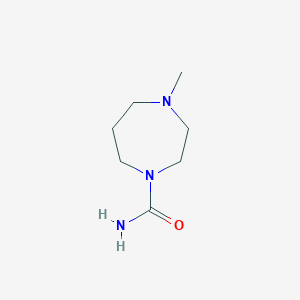
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane, also known as Cyclam, is a macrocyclic compound that has been widely studied for its potential applications in various scientific fields. Cyclam is a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes Cyclam useful in a range of applications, including catalysis, imaging, and drug delivery.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane depends on its application. As a chelating agent, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane binds to metal ions and forms stable complexes. In catalysis reactions, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a catalyst to facilitate the reaction. In imaging, the 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complex can act as a contrast agent to enhance the imaging signal. In drug delivery, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used to target specific cells or tissues by forming complexes with metal ions and attaching to specific receptors on the cell surface.
Biochemical and Physiological Effects:
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have low toxicity and is generally considered safe for use in scientific research. However, as with any chemical compound, caution should be taken when handling 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been shown to have some antimicrobial activity and has been studied for its potential use in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its ability to bind to metal ions and form stable complexes, which makes it useful in a range of scientific applications. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is also relatively easy to synthesize and is commercially available. One limitation of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane is its potential toxicity, although it is generally considered safe for use in scientific research. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can also be expensive, depending on the application.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. One area of interest is the development of new 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane-metal ion complexes for use in catalysis, imaging, and drug delivery. Another area of interest is the study of 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane's antimicrobial properties and its potential use in the treatment of bacterial infections. Additionally, research could focus on the development of new methods for synthesizing 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane and its derivatives. Overall, 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has the potential to be a valuable tool in a range of scientific applications and is an area of ongoing research.
Métodos De Síntesis
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a variety of methods, including the Mannich reaction and the reductive amination of cyclen. The Mannich reaction involves the reaction of formaldehyde, ammonia, and a primary amine, such as propylamine, with cyclen to form 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane. The reductive amination method involves the reaction of cyclen with formaldehyde and propylamine in the presence of a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has been extensively studied for its potential applications in various scientific fields, including catalysis, imaging, and drug delivery. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane can be used as a ligand for metal ions, which can be used in catalysis reactions. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane complexes with metal ions can also be used as contrast agents in magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. 1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane has also been studied for its potential use in drug delivery, as it can form stable complexes with metal ions and can be used to target specific cells or tissues.
Propiedades
Número CAS |
111479-37-9 |
|---|---|
Nombre del producto |
1-(3-Aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane |
Fórmula molecular |
C14H33N5 |
Peso molecular |
271.45 g/mol |
Nombre IUPAC |
3-(4-methyl-1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H33N5/c1-18-10-3-6-16-8-9-17-7-4-12-19(14-13-18)11-2-5-15/h16-17H,2-15H2,1H3 |
Clave InChI |
ZBUNFVBLQCSLIF-UHFFFAOYSA-N |
SMILES |
CN1CCCNCCNCCCN(CC1)CCCN |
SMILES canónico |
CN1CCCNCCNCCCN(CC1)CCCN |
Otros números CAS |
111479-37-9 |
Sinónimos |
1-(3-aminopropyl)-4-methyl-1,4,8,11-tetraazacyclotetradecane AMTT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




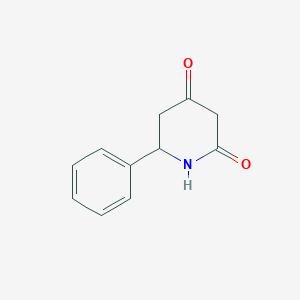

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
